2-Chloro-4-(methylthio)pyrimidine-5-carboxylic acid
Overview
Description
2-Chloro-4-(methylthio)pyrimidine-5-carboxylic acid is a heterocyclic compound that contains a pyrimidine ring substituted with a chlorine atom at the 2-position, a methylthio group at the 4-position, and a carboxylic acid group at the 5-position.
Mechanism of Action
Target of Action
It is known to be a synthetic intermediate in the preparation of gsk3β inhibitors and non-nucleoside reverse transcriptase inhibitors . These targets play crucial roles in cellular signaling and viral replication, respectively.
Mode of Action
Given its use in the synthesis of gsk3β inhibitors and non-nucleoside reverse transcriptase inhibitors, it can be inferred that it may interact with these targets to inhibit their activity .
Biochemical Pathways
GSK3β is involved in numerous cellular processes, including glycogen metabolism, cell cycle regulation, and apoptosis .
Result of Action
As a precursor in the synthesis of gsk3β inhibitors and non-nucleoside reverse transcriptase inhibitors, it may contribute to the inhibition of these targets, potentially affecting cellular signaling and viral replication .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(methylthio)pyrimidine-5-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-chloropyrimidine.
Methylthio Substitution: The 4-position of the pyrimidine ring is substituted with a methylthio group using a nucleophilic substitution reaction. This can be achieved by reacting 2-chloropyrimidine with sodium methylthiolate.
Carboxylation: The 5-position is then carboxylated using carbon dioxide under high pressure and temperature conditions to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(methylthio)pyrimidine-5-carboxylic acid undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methylthiolate, amines, thiols, alkoxides.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Major Products
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Scientific Research Applications
2-Chloro-4-(methylthio)pyrimidine-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of GSK3β inhibitors and non-nucleoside reverse transcriptase inhibitors for treating HIV infection.
Biological Research: The compound is used in the study of enzyme inhibition and as a building block for designing new bioactive molecules.
Industrial Applications: It serves as a precursor for the synthesis of various agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid: Similar structure but different substitution pattern.
4,6-Dichloro-2-(methylthio)pyrimidine: Contains an additional chlorine atom at the 6-position.
Uniqueness
2-Chloro-4-(methylthio)pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to act as an intermediate in the synthesis of various bioactive molecules and its potential as a therapeutic agent make it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
2-chloro-4-methylsulfanylpyrimidine-5-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2S/c1-12-4-3(5(10)11)2-8-6(7)9-4/h2H,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SISWCDGSFQYXKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NC=C1C(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1198306-44-3 | |
Record name | 2-chloro-4-(methylsulfanyl)pyrimidine-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.